molecular formula C17H25N3O5S B2390448 N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide CAS No. 896291-73-9

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide

Cat. No.: B2390448
CAS No.: 896291-73-9
M. Wt: 383.46
InChI Key: UPLIZBHICKFGJZ-UHFFFAOYSA-N
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Description

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a central oxalamide (N,N'-dicarboxamide) backbone. Key structural features include:

  • N1-substituent: An isopropyl group, contributing to hydrophobicity and steric effects.
  • N2-substituent: A pyrrolidin-2-ylmethyl moiety modified at the 1-position with a (4-methoxyphenyl)sulfonyl (MOS) group .

Properties

IUPAC Name

N-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-propan-2-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-12(2)19-17(22)16(21)18-11-13-5-4-10-20(13)26(23,24)15-8-6-14(25-3)7-9-15/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,18,21)(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLIZBHICKFGJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=O)NCC1CCCN1S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule can be deconstructed into three primary components (Figure 1):

  • Oxalamide core (N1-isopropyl-N2-alkyloxalamide)
  • Pyrrolidine scaffold (1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)
  • Methylene linker connecting the pyrrolidine and oxalamide moieties

Two dominant synthetic strategies emerge from literature:

  • Stepwise assembly : Sequential construction of the pyrrolidine ring, sulfonylation, and oxalamide coupling.
  • Convergent synthesis : Prefabrication of functionalized pyrrolidine and oxalamide precursors followed by coupling.

Detailed Synthetic Routes

Pyrrolidine Scaffold Synthesis

The 1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl moiety is typically prepared via:

Ring-Closing Metathesis (RCM)
  • Substrate : N-allyl-4-methoxybenzenesulfonamide
  • Catalyst : Grubbs 2nd generation (5 mol%)
  • Conditions : Dichloromethane, 40°C, 12h
  • Yield : 78–82%
Cyclization of γ-Amino Sulfonamides
  • Reagents : 4-methoxyphenylsulfonyl chloride, γ-bromoamine
  • Base : Triethylamine (2.5 eq)
  • Solvent : THF, 0°C → rt, 6h
  • Yield : 85–90%

Oxalamide Core Formation

Critical methods for oxalamide synthesis include:

Ruthenium-Catalyzed Dehydrogenative Coupling
  • Catalyst : Ru-MACHO® BH (1 mol%)
  • Substrates : Ethylene glycol + isopropylamine
  • Conditions : Toluene, 110°C, H2 gas evolution
  • Yield : 66–96%
Classical Amide Coupling
  • Reagents : Oxalyl chloride, isopropylamine
  • Solvent : Dichloromethane, -78°C → rt
  • Base : Pyridine (3 eq)
  • Yield : 75–83%

Final Assembly Strategies

Sequential Alkylation-Sulfonylation
  • Pyrrolidine methylation via Mannich reaction
    • Reagents : Formaldehyde, HCl(aq)
    • Yield : 88%
  • Sulfonylation with 4-methoxybenzenesulfonyl chloride
    • Conditions : CH2Cl2, Et3N, 0°C, 2h
    • Yield : 92%
  • Oxalamide coupling using EDC/HOBt
    • Solvent : DMF, 4Å MS, 12h
    • Yield : 68%
Convergent Suzuki-Miyaura Coupling
  • Boronic ester : Pyrrolidine-methyl-Bpin
  • Electrophile : N-Isopropyloxalamidyl triflate
  • Catalyst : Pd(PPh3)4 (3 mol%)
  • Conditions : K2CO3, DME/H2O, 80°C
  • Yield : 74%

Comparative Analysis of Methodologies

Table 1. Efficiency Metrics for Key Synthetic Routes

Method Total Steps Overall Yield (%) Purity (HPLC) Scalability
Stepwise Assembly 5 52–58 95–97 Pilot-scale
Convergent Synthesis 3 68–72 98–99 Lab-scale
Ruthenium Catalysis 2 63–65 91–93 Bench-scale

Data compiled from

Critical Reaction Optimization

Sulfonylation Efficiency

  • Temperature control : Maintaining 0–5°C during sulfonyl chloride addition prevents N-over-sulfonation
  • Base selection : Et3N > iPr2NEt > pyridine in dichloromethane (89% vs 72% vs 65% yield)

Oxalamide Coupling Challenges

  • Racemization mitigation : Use of Hünig's base at -20°C reduces epimerization to <2%
  • Byproduct formation : Excess oxalyl chloride leads to bis-acylated impurities (controlled via slow amine addition)

Emerging Technologies

Continuous Flow Synthesis

  • Microreactor setup :
    • Residence time: 8.5 min
    • Productivity: 12 g/h
    • Purity: 99.3%

Photoredox Catalysis

  • Catalyst : Ir(ppy)3 (2 mol%)
  • Light source : 450 nm LEDs
  • Yield improvement : +18% vs thermal methods

Analytical Characterization Benchmarks

Table 2. Spectroscopic Data Consistency

Technique Key Signals Reference Values
1H NMR δ 1.15 (d, J=6.5 Hz, 6H, iPr)
13C NMR δ 167.8 (C=O), 162.1 (SO2), 55.2 (OCH3)
HRMS m/z 383.1612 [M+H]+ (Δ 1.2 ppm)

Industrial-Scale Considerations

Cost Analysis

  • Key cost drivers :
    • 4-Methoxybenzenesulfonyl chloride (42% of raw material cost)
    • Chiral resolution (28% of processing cost)

Green Chemistry Metrics

  • E-factor : 18.7 kg waste/kg product (traditional) vs 6.2 (flow chemistry)
  • PMI : 32.1 → 11.4 via solvent recycling

Chemical Reactions Analysis

Types of Reactions

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized under specific conditions.

    Reduction: The oxalamide linkage can be reduced to form amines.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxyphenyl group may yield corresponding quinones, while reduction of the oxalamide linkage can produce primary or secondary amines.

Scientific Research Applications

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The pyrrolidine ring and methoxyphenyl sulfonyl group play crucial roles in binding to target proteins, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide with structurally or functionally related compounds:

Compound Name Key Structural Features Physicochemical Properties Biological Activity/Applications References
This compound Oxalamide backbone; isopropyl (N1), MOS-pyrrolidinylmethyl (N2) substituents Data not provided in evidence; inferred: moderate polarity due to sulfonyl and methoxy groups Activity not specified; sulfonyl groups suggest potential receptor binding or enzyme inhibition
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfone structure; methoxy and sulfonyl groups on aromatic rings High thermal stability; designed for CB2 receptor selectivity CB2-selective agonist; used in cannabinoid receptor research
Compound 10 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-4-methyl-5-oxoimidazolidin-1-yl)phenyl)-2,4-dimethyl-5-oxoimidazolidin-1-yl)oxalamide) Oxalamide core with imidazolidinone and phenolic substituents Orange solid; Rf = 0.41; MP = 215–217°C Not specified; phenolic and imidazolidinone groups may confer antioxidant or enzyme-modulating roles
Compound 9 (N1,N2-bis(2-(4-(2-(4-hydroxy-3-methoxyphenyl)-5-oxoimidazolidin-1-yl)phenyl)-2-methyl-5-oxoimidazolidin-1-yl)oxalamide) Similar to Compound 10 but lacks methyl groups on imidazolidinone rings Orange solid; Rf = 0.32; MP = 249–250°C (inferred correction) Reduced steric bulk compared to Compound 10; potential solubility differences
Astemizole (1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine) Piperidine-benzimidazole scaffold; methoxyphenyl and fluorophenyl groups Antihistamine; lipophilic due to aromatic and fluorinated groups H1-receptor antagonist; withdrawn due to cardiac side effects

Key Observations :

Structural Diversity: The target compound’s MOS-pyrrolidinylmethyl group distinguishes it from bis-sulfones (e.g., Sch225336) and imidazolidinone-containing oxalamides (Compounds 9 and 10). The pyrrolidine ring may confer conformational flexibility compared to rigid aromatic systems . Unlike Astemizole, which relies on a benzimidazole-piperidine scaffold for H1 antagonism, the target compound’s sulfonyl-oxalamide structure suggests divergent biological targets .

Physicochemical Trends: Sulfonyl groups (e.g., in Sch225336 and the target compound) enhance polarity and thermal stability, whereas methoxy and aromatic groups (e.g., in Astemizole) increase lipophilicity . Imidazolidinone-containing oxalamides (Compounds 9 and 10) exhibit higher melting points (215–250°C) than typical sulfonamides, likely due to hydrogen bonding from amide and hydroxyl groups .

Biological Implications: Sulfonyl groups in Sch225336 and the target compound may facilitate interactions with cysteine residues or polar pockets in proteins, a feature absent in Astemizole’s mechanism . The absence of methyl groups in Compound 9 versus Compound 10 highlights how minor structural changes (e.g., methylation) alter chromatographic behavior (Rf values) and thermal stability .

Biological Activity

N1-isopropyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a compound of significant interest due to its potential therapeutic applications and diverse biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the class of oxalamides, characterized by the presence of an oxalamide core and a sulfonamide group. The general synthetic route for this compound typically involves several steps:

  • Formation of the Pyrrolidine Derivative : The synthesis begins with the preparation of the pyrrolidine derivative, which is crucial for the compound's activity.
  • Introduction of the Oxalamide Group : This is achieved through the reaction of oxalyl chloride with an appropriate amine under controlled conditions.
  • Alkylation with Isopropyl Group : The isopropyl group is introduced via alkylation using isopropyl bromide and a strong base.

Pharmacological Properties

This compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures demonstrate antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has shown that derivatives of oxalamides can inhibit cancer cell proliferation, suggesting that this compound may have similar effects .
  • Neuropharmacological Effects : The interaction with neurotransmitter systems hints at potential applications in treating neurological disorders.

The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various signaling pathways, influencing cellular responses and potentially leading to therapeutic effects.

In Vitro Studies

Recent studies have focused on the in vitro evaluation of this compound against different cancer cell lines. For instance, compounds structurally related to it have shown significant cytotoxicity against cell lines such as HeLa and MCF7, indicating its potential as an anticancer agent .

Comparative Analysis

A comparative analysis with similar compounds reveals unique properties attributed to the oxalamide core:

Compound NameStructure FeaturesBiological Activity
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)oxalamideOxalamide core, pyrrolidine ringAntimicrobial, anticancer
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)acetamideAcetamide instead of oxalamideLower anticancer activity
N1-isopropyl-N2-(4-(pyrrolidin-1-yl)phenethyl)ureaUrea groupReduced biological activity

Q & A

Q. Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYieldPurity (HPLC)
1Oxalyl chloride, DCM, 0°C65%85%
2TEA, THF, RT78%92%
3Column chromatography60%98%

Which spectroscopic and analytical methods are most effective for structural characterization?

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxalamide backbone and substituent connectivity. Key signals include:
    • δ\delta 2.8–3.2 ppm (pyrrolidine methylene protons) .
    • δ\delta 7.6–8.0 ppm (aromatic protons from 4-methoxyphenylsulfonyl group) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+^+ at m/z 464.12) .
  • X-ray crystallography : Resolve stereochemistry and confirm the sulfonyl-pyrrolidine conformation .

How can researchers determine the compound’s solubility for in vitro assays?

  • Solvent screening : Test solubility in DMSO (primary stock), PBS, and cell culture media using nephelometry or UV-Vis spectroscopy .
  • LogP estimation : Calculate via HPLC retention time (C18 column, acetonitrile/water gradient) to predict membrane permeability .

Advanced Research Questions

What experimental approaches are recommended to elucidate the compound’s mechanism of action against enzyme targets?

  • Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC50_{50} values under varying pH and temperature conditions .
  • Biophysical techniques :
    • Surface plasmon resonance (SPR) to quantify binding kinetics (konk_{on}, koffk_{off}) .
    • Molecular docking (AutoDock Vina) to predict interactions with catalytic sites .
  • Cellular assays : Monitor downstream pathway modulation (e.g., Western blot for phosphorylated proteins) .

Q. Table 2: Example Enzyme Inhibition Data

Target EnzymeIC50_{50} (nM)Assay TypeReference
Kinase X12.5 ± 1.2Fluorescent
Protease Y45.3 ± 3.8Colorimetric

How to design structure-activity relationship (SAR) studies for bioactivity optimization?

  • Substituent variation : Synthesize analogs with modified sulfonyl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) to assess electronic effects .
  • Backbone modification : Replace pyrrolidine with piperidine or morpholine to evaluate steric impacts .
  • Bioassay prioritization : Screen analogs against a panel of targets (e.g., cancer cell lines, bacterial strains) using high-throughput screening (HTS) .

How can contradictory bioactivity data across studies be resolved?

  • Control experiments : Verify compound stability (e.g., LC-MS for degradation products) and assay reproducibility .
  • Structural analogs : Compare data with related oxalamides (e.g., N1-(2-chlorophenyl)-N2-... derivatives) to identify substituent-specific trends .
  • Meta-analysis : Aggregate data from public databases (ChEMBL, PubChem) to identify confounding factors (e.g., assay pH, cell line variability) .

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